Molecular structure and SMILES string for (4-fluorophenyl) N-phenylcarbamate
Molecular structure and SMILES string for (4-fluorophenyl) N-phenylcarbamate
An In-depth Technical Guide to (4-fluorophenyl) N-phenylcarbamate: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of (4-fluorophenyl) N-phenylcarbamate, a molecule of significant interest to researchers in medicinal chemistry and drug development. The document delineates its molecular structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis. Furthermore, it offers a complete guide to its spectroscopic characterization, including predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The narrative is framed from the perspective of a senior application scientist, emphasizing the mechanistic rationale behind synthetic choices and the strategic importance of the carbamate moiety and fluoro-aromatic substitution in modern drug design.
Introduction: The Carbamate Moiety in Modern Drug Discovery
Organic carbamates (also known as urethanes) are a cornerstone functional group in medicinal chemistry, representing a key structural motif in numerous approved therapeutic agents.[1] Structurally, the carbamate group is an amide-ester hybrid, a feature that confers remarkable chemical and proteolytic stability.[1][2] This stability makes carbamates excellent isosteres or surrogates for the more labile peptide bond, a common strategy employed to enhance the in-vivo half-life and oral bioavailability of peptide-based drug candidates.[2][3]
Beyond their stability, carbamates possess a unique combination of properties that are highly advantageous for drug design. The functionality can participate in hydrogen bonding through both its carbonyl group (as an acceptor) and the N-H group (as a donor), enabling critical interactions with biological targets like enzymes and receptors.[1][3] The partial double-bond character of the C-N bond imposes conformational rigidity, which can be exploited to optimize ligand binding.[2] Furthermore, the overall charge neutrality and lipophilicity of the carbamate group often improve a molecule's ability to permeate cellular membranes.[1][2]
(4-fluorophenyl) N-phenylcarbamate serves as an exemplary scaffold within this chemical class. It combines the robust carbamate linker with two distinct aromatic systems: a phenyl group and a 4-fluorophenyl group. The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[4] This guide will dissect this molecule, providing the foundational knowledge required for its synthesis, characterization, and strategic deployment in drug discovery programs.
Molecular Structure and Physicochemical Properties
The definitive identification and utilization of any chemical entity begin with a thorough understanding of its structure and core properties. (4-fluorophenyl) N-phenylcarbamate, with the chemical formula C₁₃H₁₀FNO₂, is comprised of a central N-phenylcarbamate core with a 4-fluorophenyl group attached to the nitrogen atom.[5][6]
Crystallographic analysis reveals that the molecule exists with two independent molecules in the asymmetric unit.[5] The aromatic rings are not coplanar; they are oriented at significant dihedral angles to each other[5]. This non-planar conformation is a critical feature that influences how the molecule can orient itself within a protein's binding pocket. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which link adjacent molecules into chains.[5]
Table 1: Physicochemical Properties and Identifiers for (4-fluorophenyl) N-phenylcarbamate
| Property | Value | Source |
| IUPAC Name | phenyl N-(4-fluorophenyl)carbamate | [6] |
| CAS Number | 65141-04-0 | [6][7] |
| Molecular Formula | C₁₃H₁₀FNO₂ | [5][6] |
| Molecular Weight | 231.22 g/mol | [5] |
| SMILES String | FC1=CC=C(NC(=O)OC2=CC=CC=C2)C=C1 | [6] |
| InChIKey | HPTSKLCBWCZHAD-UHFFFAOYSA-N | [6] |
| Physical State | Solid | [7] |
Synthesis and Mechanistic Considerations
The construction of the carbamate linkage is a fundamental transformation in organic chemistry. For (4-fluorophenyl) N-phenylcarbamate, a highly reliable and scalable method is the reaction of an amine with a chloroformate.[5][8]
Primary Synthetic Route: Nucleophilic Acyl Substitution
The most direct synthesis involves the nucleophilic attack of 4-fluoroaniline on phenyl chloroformate.[5][8] This reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Causality: 4-fluoroaniline, with its lone pair of electrons on the nitrogen atom, acts as the nucleophile. Phenyl chloroformate is a potent electrophile due to the electron-withdrawing nature of the adjacent oxygen and chlorine atoms, which polarize the carbonyl carbon.
-
Role of the Base: A non-nucleophilic organic base, such as triethylamine, is crucial. It acts as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct.[5][8] The neutralization of this acid prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the reaction equilibrium towards the product side.
Caption: Synthetic workflow for (4-fluorophenyl) N-phenylcarbamate.
Experimental Protocol: Synthesis from Phenyl Chloroformate and 4-Fluoroaniline
This protocol is adapted from established literature procedures.[5][8] It is designed to be a self-validating system where reaction progress can be monitored, and the product can be isolated in high purity.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-fluoroaniline (1.0 eq.) and triethylamine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and minimize the formation of side products.
-
Reagent Addition: Add a solution of phenyl chloroformate (1.0 eq.) in anhydrous DCM to the dropping funnel. Add the phenyl chloroformate solution dropwise to the stirred amine solution over 30 minutes. Maintaining a slow addition rate is essential for temperature control.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel and wash sequentially with water (2x) and brine (1x). The aqueous washes remove the triethylammonium chloride salt and any unreacted water-soluble components.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure (4-fluorophenyl) N-phenylcarbamate.[5]
Spectroscopic Characterization
Unequivocal structure determination is paramount. While complete experimental spectra are not always available in public repositories, a robust predictive analysis based on the known structure and data from analogous compounds provides a reliable characterization benchmark.[4][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment | Rationale |
| ¹H | ~8.0 - 8.5 | Broad Singlet | N-H | Carbamate N-H protons are typically deshielded and can be broad due to quadrupole coupling and exchange. |
| ¹H | ~7.0 - 7.6 | Multiplets | Aromatic C-H | Protons on both the phenyl and 4-fluorophenyl rings will appear in this region. The specific splitting patterns will be complex due to H-H and H-F coupling. |
| ¹³C | ~152 - 155 | Singlet | C =O | The carbonyl carbon of a carbamate is characteristic and appears in this downfield region. |
| ¹³C | ~157 - 161 | Doublet (¹JCF ≈ 245 Hz) | Aromatic C -F | The carbon directly attached to fluorine shows a large one-bond coupling constant, a definitive diagnostic peak. |
| ¹³C | ~115 - 140 | Multiple Doublets/Singlets | Aromatic C -H / C -N / C -O | The remaining aromatic carbons will appear in this range, with those on the fluorinated ring showing smaller C-F couplings (²JCF, ³JCF). |
-
¹⁹F NMR: A ¹⁹F NMR spectrum would show a single resonance, confirming the presence of one unique fluorine environment in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Sharp | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1730 | Strong | C=O (Carbonyl) Stretch |
| ~1590, ~1500 | Medium-Strong | C=C Aromatic Ring Stretch |
| ~1200 | Strong | C-O Stretch (Ester-like) |
| ~1220 | Strong | C-F Stretch |
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion (M⁺): For C₁₃H₁₀FNO₂, the expected exact mass would be approximately 231.07 g/mol . A high-resolution mass spectrometer (HRMS) should detect this parent ion.
-
Key Fragmentation: Expect fragmentation patterns corresponding to the loss of the phenoxy group (•OC₆H₅) or cleavage on either side of the carbamate linkage.
Applications in Drug Development & SAR Studies
(4-fluorophenyl) N-phenylcarbamate is not merely a chemical curiosity; it represents a valuable starting point for the development of new therapeutic agents. Its structure is an ideal core for creating chemical libraries for screening against various biological targets.
The strategic value lies in its modularity. Three points of the molecule can be readily diversified to conduct Structure-Activity Relationship (SAR) studies:
-
The 4-Fluorophenyl Ring: The fluorine position can be moved, or it can be replaced with other halogens or electron-withdrawing/donating groups to probe electronic and steric effects on binding.
-
The Phenyl Ring (on Oxygen): This ring can be substituted or replaced with other aryl or alkyl groups to explore interactions with different sub-pockets of a target protein.
-
The Carbamate Nitrogen: In principle, if synthesized via an alternative route, the N-H could be alkylated, although this would remove a key hydrogen bond donor.
This approach allows for the systematic optimization of a hit compound's potency, selectivity, and pharmacokinetic properties. The carbamate core provides a stable and conformationally defined linker between two variable domains.
Caption: Use of the core scaffold in a drug discovery workflow.
Conclusion
(4-fluorophenyl) N-phenylcarbamate is a well-defined chemical entity with significant potential for application in drug discovery and development. Its synthesis is straightforward and based on fundamental, reliable organic chemistry principles. Its structure combines the advantageous properties of the carbamate linker with the strategic inclusion of a fluorinated aromatic ring. This guide has provided the essential technical details for its synthesis, characterization, and strategic use, empowering researchers to leverage this valuable scaffold in the pursuit of novel therapeutic agents.
References
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link][1]
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Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(4), 1325–1331. [Link][13]
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